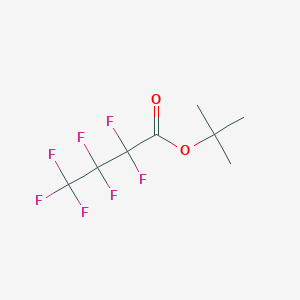

tert-Butyl heptafluorobutanoate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

tert-Butylheptafluorbutanoat kann durch Veresterung von Heptafluorbutansäure mit tert-Butanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines starken Säurekatalysators, wie z. B. Schwefelsäure, um die Bildung der Esterbindung zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Esterprodukt zu gewährleisten.

Industrielle Produktionsmethoden

In der industriellen Produktion kann die Herstellung von tert-Butylheptafluorbutanoat kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Fluss-Mikroreaktorsysteme wurden entwickelt, um die tert-Butoxycarbonylgruppe auf nachhaltigere und vielseitigere Weise in verschiedene organische Verbindungen einzuführen, im Vergleich zu herkömmlichen Batchverfahren.

Chemische Reaktionsanalyse

Reaktionstypen

tert-Butylheptafluorbutanoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die tert-Butylgruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Heptafluorbutansäure ergeben, während die Reduktion tert-Butylalkohol und Heptafluorbutanol erzeugen kann.

Wissenschaftliche Forschungsanwendungen

tert-Butylheptafluorbutanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung kann zur Untersuchung von enzymkatalysierten Reaktionen verwendet werden, die die Esterhydrolyse beinhalten.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften, wie z. B. fluorierten Polymeren, eingesetzt

Wirkmechanismus

Der Mechanismus, durch den tert-Butylheptafluorbutanoat seine Wirkungen entfaltet, beinhaltet die Wechselwirkung seiner Estergruppe mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen können Esterasen die Esterbindung hydrolysieren und so den entsprechenden Alkohol und die Säure freisetzen. Die tert-Butylgruppe kann auch die Reaktivität und Stabilität der Verbindung beeinflussen, indem sie sterische Hinderung und elektronische Effekte bietet.

Eigenschaften

CAS-Nummer |

425-24-1 |

|---|---|

Molekularformel |

C8H9F7O2 |

Molekulargewicht |

270.14 g/mol |

IUPAC-Name |

tert-butyl 2,2,3,3,4,4,4-heptafluorobutanoate |

InChI |

InChI=1S/C8H9F7O2/c1-5(2,3)17-4(16)6(9,10)7(11,12)8(13,14)15/h1-3H3 |

InChI-Schlüssel |

JPVACFHILHDRGX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl heptafluorobutanoate can be synthesized through the esterification of heptafluorobutanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl heptafluorobutanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl heptafluorobutanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluorobutanoic acid, while reduction may produce tert-butyl alcohol and heptafluorobutanol.

Wissenschaftliche Forschungsanwendungen

tert-Butyl heptafluorobutanoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the tert-butyl group into various molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers

Wirkmechanismus

The mechanism by which tert-butyl heptafluorobutanoate exerts its effects involves the interaction of its ester group with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. The tert-butyl group can also influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

tert-Butylacetat: Ein weiterer Ester mit einer tert-Butylgruppe, jedoch mit einer Acetat-Einheit anstelle von Heptafluorbutanoat.

tert-Butylbenzoat: Ein Ester mit einer tert-Butylgruppe und einer Benzoat-Einheit.

tert-Butylformiat: Ein Ester mit einer tert-Butylgruppe und einer Formiat-Einheit.

Einzigartigkeit

tert-Butylheptafluorbutanoat ist aufgrund des Vorhandenseins der Heptafluorbutanoat-Einheit einzigartig, die bestimmte chemische Eigenschaften wie erhöhte Hydrophobizität und Stabilität verleiht. Dies macht es besonders nützlich in Anwendungen, die fluorierte Verbindungen mit spezifischen Reaktivitäts- und Stabilitätsprofilen erfordern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.